molecular formula C14H14N2S B420941 5-methyl-N-(naphthalen-1-yl)-4,5-dihydro-1,3-thiazol-2-amine

5-methyl-N-(naphthalen-1-yl)-4,5-dihydro-1,3-thiazol-2-amine

Cat. No.: B420941
M. Wt: 242.34g/mol
InChI Key: QXBHTSCSNCJFDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-N-(naphthalen-1-yl)-4,5-dihydro-1,3-thiazol-2-amine is a compound that features a thiazoline ring substituted with a methyl group and an amine group attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(naphthalen-1-yl)-4,5-dihydro-1,3-thiazol-2-amine typically involves the reaction of 5-methyl-2-thiazoline with 1-naphthylamine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(naphthalen-1-yl)-4,5-dihydro-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups on the thiazoline or naphthalene rings are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives.

Scientific Research Applications

5-methyl-N-(naphthalen-1-yl)-4,5-dihydro-1,3-thiazol-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methyl-N-(naphthalen-1-yl)-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-methyl-N-(naphthalen-1-yl)-4,5-dihydro-1,3-thiazol-2-amine include other thiazoline and naphthalene derivatives, such as:

  • (5-Methyl-2-thiazolin-2-yl)-(2-naphthyl)amine
  • (5-Methyl-2-thiazolin-2-yl)-(3-naphthyl)amine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H14N2S

Molecular Weight

242.34g/mol

IUPAC Name

5-methyl-N-naphthalen-1-yl-4,5-dihydro-1,3-thiazol-2-amine

InChI

InChI=1S/C14H14N2S/c1-10-9-15-14(17-10)16-13-8-4-6-11-5-2-3-7-12(11)13/h2-8,10H,9H2,1H3,(H,15,16)

InChI Key

QXBHTSCSNCJFDH-UHFFFAOYSA-N

SMILES

CC1CN=C(S1)NC2=CC=CC3=CC=CC=C32

Canonical SMILES

CC1CN=C(S1)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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